but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Methylergonovine Maleate is synthesized through a series of chemical reactions involving the ergot alkaloid, ergometrine . The synthetic route typically involves the following steps:
Hydroxylation: Introduction of a hydroxyl group to the ergometrine molecule.
Methylation: Addition of methyl groups to specific positions on the molecule.
Amidation: Formation of the carboxamide group through a reaction with but-2-enedioic acid.
Industrial Production Methods: : Industrial production of Methylergonovine Maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Cultivation of Claviceps purpurea, a fungus that produces ergot alkaloids.
Extraction: Isolation of ergometrine from the fungal culture.
Chemical Modification: Conversion of ergometrine to Methylergonovine Maleate through the synthetic route mentioned above.
Chemical Reactions Analysis
Types of Reactions: : Methylergonovine Maleate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, Ethanol, Acetone.
Major Products: : The major products formed from these reactions include various derivatives of Methylergonovine Maleate with modified functional groups .
Scientific Research Applications
Methylergonovine Maleate has a wide range of scientific research applications, including:
Mechanism of Action
Methylergonovine Maleate exerts its effects through the following mechanisms:
Vasoconstriction: It acts on smooth muscle cells in blood vessels, causing them to contract and reduce blood flow.
Uterotonic Activity: It stimulates the contraction of uterine muscles, which is beneficial in controlling postpartum hemorrhage.
Serotonin Receptor Antagonism: It binds to and blocks serotonin receptors, particularly the 5-HT receptors, which helps in managing migraines and other conditions.
Comparison with Similar Compounds
Methylergonovine Maleate is compared with other similar compounds such as:
Ergometrine: Another ergot alkaloid with similar uterotonic properties but less potent than Methylergonovine Maleate.
Methysergide: A precursor to Methylergonovine Maleate, used primarily for its antimigraine properties.
Ergotamine: An ergot alkaloid used for migraine treatment but with a different mechanism of action.
Uniqueness: : Methylergonovine Maleate is unique due to its high potency as a 5-HT receptor antagonist and its dual action as a vasoconstrictor and uterotonic agent .
Properties
IUPAC Name |
but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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